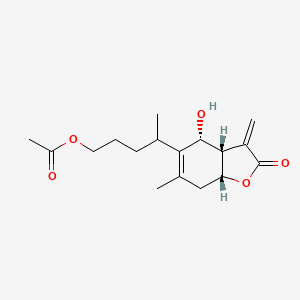
Forsythoside E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Forsythoside E est un glycoside de phényléthanoïde isolé des fruits de Forsythia suspensa (Thunb.) Vahl . Il s’agit de l’un des principaux métabolites secondaires de cette plante et il a été étudié pour ses diverses activités biologiques . Le this compound est connu pour ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices .
Mécanisme D'action
Le Forsythoside E exerce ses effets par le biais de diverses cibles moléculaires et voies :
Analyse Biochimique
Biochemical Properties
Forsythoside E interacts with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It has been found to increase the fluorescence intensity of AChE but quench the fluorescence of BChE . This compound mainly acts on tyrosine residues of AChE and tryptophan residues of BChE .
Cellular Effects
This compound has been found to have protective effects on cell vitality during H1N1 infection . It also has the ability to regulate the levels of proinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to have large docking scores to the main protease of SARS-CoV-2 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le Forsythoside E peut être synthétisé par une série de réactions de glycosylation. La synthèse implique l’utilisation de dérivés de sucres protégés et d’aglycones de phényléthanoïde. La réaction de glycosylation est généralement réalisée en présence d’un donneur de glycosyle et d’un accepteur de glycosyle dans des conditions acides ou basiques .
Méthodes de production industrielle : La production industrielle du this compound implique l’extraction et la purification des fruits de Forsythia suspensa. Le processus d’extraction utilise généralement des solvants tels que l’éthanol ou le méthanol, suivi d’une purification par des techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : Le Forsythoside E subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Le Forsythoside E est similaire à d’autres glycosides de phényléthanoïde tels que le Forsythoside A, le Forsythoside B et le Forsythoside C . Le this compound est unique en son genre par ses interactions spécifiques avec les cholinestérases et ses propriétés anti-inflammatoires et antioxydantes distinctes .
Composés similaires :
- Forsythoside A
- Forsythoside B
- Forsythoside C
Le this compound se distingue par sa structure moléculaire unique et ses activités biologiques spécifiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGUQIHCNDUKU-OJJLXHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)


![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)


![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

